molecular formula C13H13NO B3228240 3-Hydroxy-5-(4-ethylphenyl)pyridine CAS No. 1261909-24-3

3-Hydroxy-5-(4-ethylphenyl)pyridine

Cat. No.: B3228240
CAS No.: 1261909-24-3
M. Wt: 199.25 g/mol
InChI Key: DLTJDERKJIGQKR-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-ethylphenyl)pyridine is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . It is also known by its IUPAC name, 5-(4-ethylphenyl)-3-pyridinol . This compound is characterized by a pyridine ring substituted with a hydroxy group at the 3-position and a 4-ethylphenyl group at the 5-position.

Preparation Methods

The synthesis of 3-Hydroxy-5-(4-ethylphenyl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary depending on the desired yield and purity.

Chemical Reactions Analysis

3-Hydroxy-5-(4-ethylphenyl)pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Hydroxy-5-(4-ethylphenyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-ethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridine ring play crucial roles in its binding to enzymes and receptors. The compound can act as an inhibitor or activator of certain biological processes, depending on its specific interactions with target molecules .

Comparison with Similar Compounds

3-Hydroxy-5-(4-ethylphenyl)pyridine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.

Properties

IUPAC Name

5-(4-ethylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14-8-12/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTJDERKJIGQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682581
Record name 5-(4-Ethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-24-3
Record name 5-(4-Ethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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